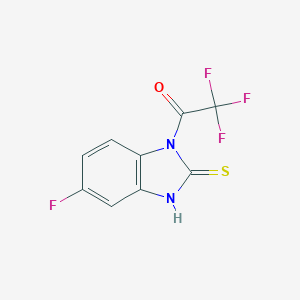

1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione

Descripción

BenchChem offers high-quality 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(5-fluoro-2-sulfanylidene-3H-benzimidazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4N2OS/c10-4-1-2-6-5(3-4)14-8(17)15(6)7(16)9(11,12)13/h1-3H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOHDHZLYCBJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=S)N2C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559838 | |

| Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-sulfanylidene-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128691-98-5 | |

| Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-sulfanylidene-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Trifluoroacetylation of 5-Fluorobenzimidazole-2-thione: A Detailed Technical Guide

Abstract

This application note provides a comprehensive guide to the trifluoroacetylation of 5-fluorobenzimidazole-2-thione, a key transformation in the synthesis of various biologically active compounds. The protocol details a robust and efficient method utilizing trifluoroacetic anhydride (TFAA) as the acylating agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and reliable results.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that are integral to medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The introduction of a fluorine atom, as in 5-fluorobenzimidazole-2-thione, often enhances the metabolic stability and bioavailability of these molecules.[2] Further modification of this scaffold through trifluoroacetylation provides a versatile intermediate for the development of novel therapeutic agents. The trifluoroacetyl group can serve as a protective group or as a precursor for further chemical transformations.[3]

This document outlines a detailed procedure for the N-trifluoroacetylation of 5-fluorobenzimidazole-2-thione. The protocol is designed to be a self-validating system, with clear explanations for each experimental choice and comprehensive analytical methods for product verification.

Reaction Principle and Mechanism

The trifluoroacetylation of 5-fluorobenzimidazole-2-thione proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of the benzimidazole ring attacks the highly electrophilic carbonyl carbon of trifluoroacetic anhydride.[4][5] The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbons of TFAA exceptionally susceptible to nucleophilic attack. The subsequent loss of a trifluoroacetate anion as a leaving group results in the formation of the N-trifluoroacetylated product.

To facilitate this reaction, a non-nucleophilic base, such as triethylamine, is often employed to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity.[6] The choice of an aprotic solvent like dichloromethane (CH2Cl2) is crucial to prevent unwanted side reactions with the highly reactive trifluoroacetic anhydride.[6]

Diagram 1: Proposed Reaction Mechanism

Caption: Proposed mechanism for the trifluoroacetylation of 5-fluorobenzimidazole-2-thione.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the trifluoroacetylation of 5-fluorobenzimidazole-2-thione.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Fluorobenzimidazole-2-thione | ≥98% | Commercially Available |

| Trifluoroacetic Anhydride (TFAA) | ≥99% | Commercially Available |

| Triethylamine (Et3N) | ≥99.5%, distilled | Commercially Available |

| Dichloromethane (CH2Cl2) | Anhydrous, ≥99.8% | Commercially Available |

| Sodium Sulfate (Na2SO4) | Anhydrous, granular | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

Safety Precautions:

-

Trifluoroacetic anhydride is highly corrosive, volatile, and reacts violently with water.[5][7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

-

Triethylamine is a corrosive and flammable liquid. Avoid inhalation and skin contact.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-fluorobenzimidazole-2-thione (1.0 g, 5.94 mmol).

-

Dissolution: Add anhydrous dichloromethane (30 mL) to the flask and stir the mixture at room temperature until the solid is fully dissolved.

-

Addition of Base: Cool the solution to 0 °C using an ice-water bath. Slowly add triethylamine (1.24 mL, 8.91 mmol, 1.5 eq.) to the stirred solution.

-

Addition of Acylating Agent: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.25 mL, 8.91 mmol, 1.5 eq.) dropwise over a period of 10 minutes.[6] A white precipitate may form upon addition.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-trifluoroacetyl-5-fluorobenzimidazole-2-thione.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the trifluoroacetylation of 5-fluorobenzimidazole-2-thione.

Characterization of the Product

The structure and purity of the synthesized N-trifluoroacetyl-5-fluorobenzimidazole-2-thione should be confirmed by various analytical techniques.

Spectroscopic Data

-

¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring. The chemical shifts and coupling patterns will be influenced by the fluorine and trifluoroacetyl substituents. The disappearance of the N-H proton signal from the starting material is a key indicator of successful acylation.[2][8]

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the trifluoroacetyl group and the carbons attached to fluorine will exhibit characteristic chemical shifts.

-

¹⁹F NMR: ¹⁹F NMR is a crucial technique for confirming the presence of both the fluoro and trifluoroacetyl groups.[9][10] The spectrum should show two distinct signals corresponding to the two different fluorine environments.

-

IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band corresponding to the C=O stretching vibration of the newly formed amide bond, typically in the range of 1680-1720 cm⁻¹.[8] The N-H stretching vibration from the starting material (around 3100-3300 cm⁻¹) should be absent or significantly diminished.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product, providing further evidence of the successful trifluoroacetylation.

Expected Analytical Data

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Yield | Typically > 80% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Aromatic protons in the range of 7.0-8.0 ppm. |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): Two distinct signals, one for the C-F and one for the -CF₃. |

| IR (KBr, cm⁻¹) | ν: ~1700 (C=O), ~1200 (C-F) |

| MS (ESI) | m/z: Calculated for C₉H₄F₄N₂OS [M+H]⁺ |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Incomplete reaction. - Degradation of TFAA due to moisture. - Insufficient amount of base. | - Extend the reaction time and continue monitoring by TLC. - Use freshly opened or distilled TFAA and anhydrous solvent. - Ensure the correct stoichiometry of triethylamine is used. |

| Presence of starting material | - Insufficient amount of acylating agent. - Short reaction time. | - Increase the equivalents of TFAA. - Allow the reaction to proceed for a longer duration. |

| Formation of multiple byproducts | - Reaction temperature too high. - Presence of water in the reaction mixture. | - Maintain the reaction temperature at 0 °C during the addition of TFAA. - Use anhydrous solvents and reagents. |

Conclusion

This application note provides a detailed and reliable protocol for the trifluoroacetylation of 5-fluorobenzimidazole-2-thione. By following the outlined procedures and paying close attention to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The comprehensive characterization methods ensure the identity and purity of the final product, contributing to the robustness and reproducibility of subsequent research.

References

-

Jones, B. G., Branch, S. K., Thompson, A. S., & Threadgill, M. D. (1996). Synthesis of a series of trifluoromethylazoles and determination of p K a of acidic and basic trifluoromethyl heterocycles by 19 F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (22), 2685–2691. [Link]

-

El-Nassan, H. B., Naguib, B. H., & Beshay, E. A. (2018). Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1234–1242. [Link]

-

Petrova, O. V., Markova, M. V., Ushakov, I. A., Sobenina, L. N., Tretyakov, E. V., Ovcharenko, V. I., Mikhaleva, A. I., & Trofimov, B. A. (2014). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Chemistry of Heterocyclic Compounds, 50(7), 941–947. [Link]

-

Romanov, A. R., Kondrashov, E. V., & Zinchenko, S. V. (2023). Synthesis of 5-(trifluoroacetyl)imidazoles from Bromoenones and Benzimidamides via Aza-Michael Initiated Ring Closure Reaction. Current Organic Synthesis, 20(2), 1-15. [Link]

-

Sato, K., et al. (2018). Synthesis and Antimicrobial Activity of 2-Trifluoroacetonylbenzoxazole Ligands and Their Metal Complexes. Chemical & Pharmaceutical Bulletin, 66(7), 736-744. [Link]

-

Wikipedia contributors. (2023, December 27). Trifluoroacetic anhydride. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

-

Ha, N. D. T., Phuong, T., Cuong, N. V., & An, T. N. M. (2023). Novel Benzimidazol-2-Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities, and In Silico Molecular Docking Study. ChemistrySelect, 8(17), e202300246. [Link]

-

Kumaraswamy, G., Ravichander, M., Uma, K., Jagadeesh, B. K., & Brahmeshwari, G. (2017). Synthesis and Characterization of New Triazinane-2-Thione and Oxadiazinane 4-Thiones from Benzimidazole. Novel Approaches in Drug Designing & Development, 2(2). [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 2. [Link]

-

Belay, A., & Getahun, A. (2021). Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. Scholars Middle East Publishers, 4(5), 143-150. [Link]

-

Nario, J. D., et al. (2022). Synthesis of a 2-nitroimidazole derivative, N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl) acetamide ([18F]FBNA), as a potential tracer for imaging hypoxia. EJNMMI Radiopharmacy and Chemistry, 7(1), 13. [Link]

-

Roscales, S., & Csaky, A. G. (2012). Trifluoroacetic Anhydride Promoted Tandem Conjugate Addition of Boronic Acids/Acetal Ring Opening. Organic Letters, 14(6), 1588–1591. [Link]

-

Chen, I. T., et al. (2019). Trifluoroacetic Anhydride Mediated One-Pot Synthesis of 1-Aryl Isochroman-3-ones via the Carboxy-Pictet-Spengler Reaction. The Journal of Organic Chemistry, 84(18), 11687–11698. [Link]

- Google Patents. (n.d.). CN107857796A - A kind of synthetic method of trifluoroacetyl tripeptides 2.

-

Taylor & Francis Online. (n.d.). Trifluoroacetic anhydride – Knowledge and References. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Retrieved February 13, 2026, from [Link]

-

Wójcik, M., et al. (2023). Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. RSC Advances, 13(24), 16428-16441. [Link]

-

PubMed. (n.d.). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. Retrieved February 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 6. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions | MDPI [mdpi.com]

- 9. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Nucleophilic Substitution Reactions of N-Trifluoroacetyl Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of N-Trifluoroacetyl Benzimidazoles in Synthetic Chemistry

Benzimidazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The strategic functionalization of the benzimidazole scaffold is paramount in the development of new therapeutic agents. One powerful, yet underutilized, activation strategy involves the introduction of a trifluoroacetyl group at the nitrogen atom (N-trifluoroacetylation).

The N-trifluoroacetyl group serves a dual purpose. Firstly, it acts as a protecting group for the benzimidazole nitrogen, which can be readily removed under specific conditions.[3] Secondly, and more importantly for the context of these application notes, the strong electron-withdrawing nature of the trifluoroacetyl group renders the acyl carbon highly electrophilic and susceptible to nucleophilic attack. This activation transforms the otherwise stable amide bond into a reactive site for a variety of nucleophilic substitution reactions.

These application notes provide a detailed guide to understanding and performing nucleophilic substitution reactions on N-trifluoroacetyl benzimidazoles. We will delve into the underlying mechanisms, provide detailed experimental protocols for reactions with various nucleophiles, and discuss the practical applications of this chemistry in drug discovery and development.

Mechanistic Insights: The Driving Force of the Trifluoroacetyl Group

The key to the reactivity of N-trifluoroacetyl benzimidazoles lies in the principles of nucleophilic acyl substitution.[4] This reaction typically proceeds through a two-step addition-elimination mechanism.[4]

The Role of the Trifluoroacetyl Group:

The trifluoroacetyl group (-COCF₃) is a potent activating group due to the strong inductive effect of the three fluorine atoms. This effect polarizes the carbonyl bond, making the acyl carbon significantly more electrophilic and thus more susceptible to attack by nucleophiles.

The Benzimidazole Moiety as a Leaving Group:

In these reactions, the benzimidazole anion acts as the leaving group. The stability of the leaving group is a critical factor in determining the feasibility of a nucleophilic acyl substitution reaction. While the benzimidazole anion is not as good a leaving group as a halide, its stability is sufficient to allow the reaction to proceed, especially given the high reactivity of the N-trifluoroacetyl carbonyl.

Below is a generalized mechanistic pathway for the nucleophilic acyl substitution on an N-trifluoroacetyl benzimidazole.

Caption: Generalized mechanism of nucleophilic acyl substitution on N-trifluoroacetyl benzimidazole.

Experimental Protocols

Protocol 1: Synthesis of N-Trifluoroacetyl Benzimidazole

This initial step is crucial for preparing the activated substrate.

Materials:

-

Benzimidazole

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine (optional, as a base)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve benzimidazole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) to the stirred solution. If desired, a non-nucleophilic base like triethylamine (1.1 eq) can be added to scavenge the trifluoroacetic acid byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude N-trifluoroacetyl benzimidazole can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Protocol 2: Aminolysis of N-Trifluoroacetyl Benzimidazole

This protocol describes the reaction with primary or secondary amines to form trifluoroacetamides.

Materials:

-

N-Trifluoroacetyl benzimidazole

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile)

-

Standard glassware

Procedure:

-

Dissolve N-trifluoroacetyl benzimidazole (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

-

Add the amine (1.0 - 1.2 eq) to the solution at room temperature. The reaction is often exothermic, so for more reactive amines, consider adding it at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC. For less reactive amines, gentle heating (e.g., 40-50 °C) may be required.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The residue will contain the desired trifluoroacetamide and benzimidazole. The benzimidazole can often be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl), in which the benzimidazole is soluble.

-

The resulting trifluoroacetamide can be further purified by recrystallization or column chromatography.

Table 1: Representative Reaction Conditions for Aminolysis

| Nucleophile (Amine) | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Benzylamine | THF | 25 | 1-2 |

| Piperidine | DCM | 0 - 25 | 0.5 - 1 |

| Aniline | Acetonitrile | 50 | 4-6 |

| Diethylamine | THF | 25 | 1-3 |

Protocol 3: Alcoholysis and Thiolysis of N-Trifluoroacetyl Benzimidazole

This protocol outlines the formation of trifluoroacetate esters and thioesters.

Materials:

-

N-Trifluoroacetyl benzimidazole

-

Alcohol or thiol (1.5 - 2.0 eq)

-

A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation of the alcohol/thiol.

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the chosen anhydrous solvent.

-

Slowly add the alcohol or thiol (1.2 eq) to the suspension at 0 °C. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the alkoxide or thiolate.

-

In a separate flask, dissolve N-trifluoroacetyl benzimidazole (1.0 eq) in the same anhydrous solvent.

-

Slowly add the solution of N-trifluoroacetyl benzimidazole to the alkoxide/thiolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General experimental workflow for the synthesis and reaction of N-trifluoroacetyl benzimidazole.

Applications in Drug Development and Medicinal Chemistry

The ability to efficiently introduce a trifluoroacetyl group onto various nucleophiles using N-trifluoroacetyl benzimidazole as a transfer agent has significant implications in drug discovery.

-

Introduction of a Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] The reactions described herein provide a mild and efficient method for incorporating this group.

-

Peptide and Amide Synthesis: The aminolysis reaction can be viewed as a peptide bond formation, where the N-trifluoroacetyl benzimidazole acts as a coupling reagent. This approach offers an alternative to traditional peptide coupling agents.[6]

-

Prodrug Strategies: The resulting trifluoroacetamides or esters can be designed as prodrugs, which may be cleaved in vivo to release the active pharmaceutical ingredient.

Conclusion and Future Outlook

N-Trifluoroacetyl benzimidazoles are highly valuable and reactive intermediates for nucleophilic acyl substitution reactions. The strong electron-withdrawing nature of the trifluoroacetyl group effectively activates the acyl carbon, allowing for efficient reactions with a variety of nucleophiles under mild conditions. The protocols outlined in these application notes provide a solid foundation for researchers to explore this chemistry further. Future work in this area could involve expanding the scope of nucleophiles, developing catalytic versions of these reactions, and applying this methodology to the synthesis of complex, biologically active molecules. The versatility of the benzimidazole scaffold, combined with the unique reactivity imparted by the N-trifluoroacetyl group, ensures that this class of compounds will continue to be of great interest in the field of drug discovery and development.[7][1]

References

-

Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. (2022, November 26). Retrieved from [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (2021, June 28). Retrieved from [Link]

-

Synthesis of chiral N-trifluoroacetyl-methionine derivatives and applying them as acyl donors for Friedel-Crafts acylation - Arkivoc. (2019, January 20). Retrieved from [Link]

-

Nucleophilic substitution in the imidazole ring. - ResearchGate. (n.d.). Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from [Link]

-

Recent applications of N-acyl imidazole chemistry in chemical biology - Kyoto University Research Information Repository. (2021, January 15). Retrieved from [Link]

-

The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed. (2010, July 15). Retrieved from [Link]

-

Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Effect of Substituent and Nucleophile in the Phenacylation of Benz imidazole. (2024, March 21). Retrieved from [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC. (2025, June 3). Retrieved from [Link]

-

Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates - SciELO. (n.d.). Retrieved from [Link]

-

Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC. (2020, April 5). Retrieved from [Link]

-

Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. (2024, November 15). Retrieved from [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Retrieved from [Link]

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). Retrieved from [Link]

-

22.1 Introduction to Nucleophilic Acyl Substitution - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

-

Synthetic access to thiols: A review - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

-

Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved from [Link]

-

Trifluoroacetamides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. (n.d.). Retrieved from [Link]

-

Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (n.d.). Retrieved from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved from [Link]

-

(PDF) An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - ResearchGate. (2021, September 18). Retrieved from [Link]

-

Aminolysis of Acid Derivatives - YouTube. (2021, May 3). Retrieved from [Link]

-

Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co. (n.d.). Retrieved from [Link]

-

Previous reports of alcoholysis of amides, nucleophilic substitution of alcohols and this work. - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023, November 7). Retrieved from [Link]

-

Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (2019, July 10). Retrieved from [Link]

-

AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC. (n.d.). Retrieved from [Link]

- WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents. (n.d.).

-

Nucleophilic Acyl Substitution - BYJU'S. (2022, February 18). Retrieved from [Link]

Sources

- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

Solvent selection for 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione recrystallization

Application Note & Protocol

Topic: Solvent Selection and Recrystallization Protocol for 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione

Abstract

This document provides a comprehensive guide for the purification of 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione via recrystallization. The protocol emphasizes a systematic approach to solvent selection, grounded in the physicochemical properties of the target molecule. It details a robust methodology for small-scale solvent screening, a full-scale recrystallization procedure, and subsequent purity verification. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Rationale for Recrystallization

1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione is a heterocyclic compound featuring a benzimidazole core, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules.[1] The trifluoroacetyl and fluoro substituents impart unique electronic properties that can influence molecular interactions and biological activity. As with any synthetic compound destined for downstream applications, achieving high purity is paramount. Impurities can interfere with analytical characterization, compromise biological assay results, and represent a significant hurdle in process development.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The process leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[4][5] An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated or near-saturated solution.[6] As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes mismatched impurity molecules.[2][7] The impurities remain in the cold solvent (mother liquor), allowing for the isolation of the purified crystalline solid by filtration.

Guiding Principles for Solvent Selection

The success of any recrystallization procedure is critically dependent on the choice of solvent.[8] An ideal solvent is not merely one that dissolves the compound, but one that meets a specific set of criteria.

The Ideal Recrystallization Solvent

A suitable solvent for recrystallization should exhibit the following characteristics:

-

High Temperature Coefficient of Solubility: The solvent must dissolve the compound sparingly or not at all at room temperature but show high solubility at or near its boiling point.[2][8][9][10] This differential is the thermodynamic driving force for the entire process.

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][9]

-

Chemical Inertness: The solvent must not react with the compound being purified.[2][9][11]

-

Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying step.[2][9]

-

Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[11]

Predicting Solubility: A Structural Analysis

While empirical testing is essential, an analysis of the molecular structure of 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione can guide the initial solvent selection.

-

Benzimidazole Core: This heterocyclic system is moderately polar.

-

Thione Group (C=S): This group is polar and can participate in dipole-dipole interactions.

-

Trifluoroacetyl Group (-COCF₃): The carbonyl group is polar, and the highly electronegative fluorine atoms create a strong dipole, significantly increasing the polarity of this moiety.

-

Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the overall polarity of the molecule.

Given these functional groups, the molecule is expected to be moderately to highly polar. Therefore, the initial search for a suitable solvent should focus on polar protic and polar aprotic solvents. Non-polar solvents like hexane or cyclohexane are unlikely to be effective. The general principle of "like dissolves like" suggests that solvents with similar polarity to the solute will be most effective.[12]

Experimental Workflow for Solvent Selection & Recrystallization

The following diagram outlines the logical flow from crude material to purified, characterized product.

Caption: Workflow for solvent selection and recrystallization.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair using a minimal amount of crude material.[10][13]

Materials:

-

Crude 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione

-

Test tubes (e.g., 13x100 mm)

-

A selection of candidate solvents (see Table 1)

-

Pasteur pipettes

-

Heating block or sand bath

-

Ice-water bath

Table 1: Candidate Solvents for Screening

| Solvent | Type | Boiling Point (°C) | Polarity | Notes |

|---|---|---|---|---|

| Water | Polar Protic | 100 | High | May be suitable for highly polar compounds.[14] |

| Ethanol | Polar Protic | 78 | High | Often a good choice for benzimidazole derivatives.[1] |

| Methanol | Polar Protic | 65 | High | Similar to ethanol but more volatile. |

| Acetone | Polar Aprotic | 56 | Medium-High | Good general solvent, but low boiling point.[14] |

| Ethyl Acetate | Polar Aprotic | 77 | Medium | Common solvent for moderately polar compounds. |

| Toluene | Non-polar | 111 | Low | May be useful in a solvent pair. |

| Hexane | Non-polar | 69 | Very Low | Unlikely to work alone, but useful as an anti-solvent. |

Procedure:

-

Place approximately 10-20 mg of the crude solid into several separate test tubes.

-

To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note the solubility at room temperature. A solvent that dissolves the compound readily at this stage is unsuitable.[10]

-

If the solid is not soluble at room temperature, gently heat the test tube in a sand bath or heating block until the solvent boils. Add more solvent dropwise until the solid just dissolves. Be careful not to add a large excess of solvent.[13]

-

Record the approximate volume of hot solvent required. If a very large volume is needed, the compound's solubility is too low in that solvent.

-

Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution.[6]

-

Observe if crystal formation occurs. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.

-

If crystals have formed, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal yield.

-

Evaluate the result. The ideal solvent is one that showed poor solubility at room temperature but good solubility when hot, and which produced a good yield of crystals upon cooling.

Protocol 2: Bulk Recrystallization

Once an optimal solvent has been identified, proceed with the bulk purification.

Materials:

-

Crude 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione

-

Erlenmeyer flasks (at least two)

-

Selected recrystallization solvent

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Boiling chips

Procedure:

-

Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a boiling chip.

-

In a separate flask, heat the selected solvent to its boiling point.

-

Add the hot solvent to the flask containing the solid in small portions, swirling and maintaining heat, until the solid is completely dissolved.[2] Aim to use the minimum amount of hot solvent necessary to form a saturated solution.[8]

-

(Optional: Hot Filtration) If insoluble impurities or colored impurities (after adding decolorizing carbon) are present, they must be removed at this stage.[3] Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[6]

-

Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6][8] Rapid cooling can trap impurities.

-

Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

-

Crystal Collection: Set up a Buchner funnel with filter paper and a vacuum flask. Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure a good seal.

-

Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

-

Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent to remove any residual mother liquor.[15]

-

Drying: Allow air to be pulled through the crystals for several minutes to help dry them. Transfer the crystals to a watch glass and let them air-dry completely. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point.

Assessing Purity and Success

The effectiveness of the recrystallization must be verified.

-

Visual Inspection: Pure crystals should appear uniform with sharp edges and shiny surfaces.[6]

-

Melting Point Determination: This is a critical measure of purity.[4] A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[4] Compare the melting point of the recrystallized product to that of the crude material; a successful purification will result in a higher and narrower melting point range.

-

Percent Recovery: Calculate the efficiency of the process:

-

Percent Recovery = (Mass of Pure Dry Crystals / Mass of Crude Solid) x 100% A high recovery is desirable, but purity is the primary goal. Some loss of product in the mother liquor is inevitable.

-

Troubleshooting

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. To resolve this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

-

No Crystals Form: This is often due to using too much solvent.[2] Gently boil off some of the solvent to concentrate the solution and try cooling again. If that fails, induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal from a previous batch.

-

Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the collected crystals with solvent that was not ice-cold.

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Recrystallization. Retrieved from [Link]

-

Widener University. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization. Retrieved from [Link]

-

Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(11), 1576. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. Retrieved from [Link]

-

Welcome Home Vets of NJ. (n.d.). Recrystallization Lab Report Organic Chemistry. Retrieved from [Link]

-

ChemEd X. (n.d.). Characteristics of a Recrystallization Solvent. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Cambridge. (n.d.). Recrystallisation. Retrieved from [Link]

Sources

- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recrystallization [sites.pitt.edu]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. www.welcomehomevetsofnj.org - Recrystallization Lab Report Organic Chemistry [welcomehomevetsofnj.org]

- 5. chemedx.org [chemedx.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Home Page [chem.ualberta.ca]

- 8. edu.rsc.org [edu.rsc.org]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. mt.com [mt.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

Technical Support Center: Minimizing Byproduct Formation in Thione-to-Thiol Conversions

Welcome to the technical support center for thione-to-thiol conversion. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation and troubleshoot common challenges, particularly the formation of unwanted byproducts. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the yield and purity of your target thiol compounds.

Introduction: The Thione-Thiol Tautomerism and Beyond

The conversion of a thione (C=S) to a thiol (-SH) is a fundamental transformation in organic chemistry, often influenced by the inherent thione-thiol tautomerism.[1][2][3] In many heterocyclic and thiourea-based systems, the thione form is thermodynamically more stable.[1][4][5] However, achieving a clean and efficient conversion to the thiol tautomer or a derivative is crucial for various applications, including the synthesis of pharmaceuticals and bioconjugation.[6][7]

Byproduct formation is a frequent hurdle in these reactions, leading to complex purification procedures and reduced overall yield. This guide will delve into the common byproducts, their mechanisms of formation, and provide actionable strategies to minimize their occurrence.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that researchers commonly encounter during thione-to-thiol conversion experiments.

FAQ 1: My primary byproduct is a disulfide. How can I prevent its formation?

Answer: Disulfide formation is arguably the most common byproduct in thione-to-thiol conversions and subsequent thiol manipulations.[7][8][9][10] The thiol product is susceptible to oxidation, which leads to the coupling of two thiol molecules to form a disulfide bridge (R-S-S-R).

Causality: This oxidation can be promoted by several factors:

-

Atmospheric Oxygen: Exposure of the reaction mixture to air can facilitate oxidation, especially in the presence of trace metal catalysts or under basic conditions.

-

Oxidizing Reagents: If the reagents used for the conversion have oxidizing properties, they can inadvertently promote disulfide formation.

-

pH: Higher pH can deprotonate the thiol to a thiolate anion, which is more readily oxidized.[11]

Troubleshooting Strategies:

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. This is a critical first step.

-

Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

-

Reducing Agents: The addition of a mild reducing agent can help to maintain the thiol in its reduced state. However, the choice of reducing agent must be compatible with the starting material and other reagents.

-

pH Control: Maintain a neutral or slightly acidic pH if possible, as this can disfavor the formation of the more easily oxidized thiolate.[3]

-

Chelating Agents: If trace metal catalysis is suspected, the addition of a chelating agent like EDTA can sequester metal ions and inhibit oxidation.

FAQ 2: I am observing the formation of thioethers (R-S-R'). What is the likely cause and how can I avoid this?

Answer: Thioether formation typically occurs when the newly formed thiol (or more accurately, the thiolate) acts as a nucleophile and attacks an electrophilic carbon atom present in the reaction mixture.[8][11]

Causality:

-

Alkylating Agents: If your reaction mixture contains alkyl halides or other alkylating agents (even as impurities), the thiolate can displace the leaving group to form a thioether.

-

Reaction with Starting Material: In some cases, the thiol product can react with the thione starting material or an intermediate.

-

Solvent Reactivity: Certain solvents, under specific conditions, might act as electrophiles.

Troubleshooting Strategies:

-

Purity of Reagents: Ensure all reagents and solvents are free from contaminating alkylating agents.

-

Stoichiometry Control: Precise control over the stoichiometry of your reagents is crucial. An excess of a reagent that can be converted into an electrophile should be avoided.

-

Reaction Temperature: Lowering the reaction temperature can often reduce the rate of this side reaction.

-

Choice of Base: If a base is required, use a non-nucleophilic base to avoid the introduction of a competing nucleophile.

FAQ 3: My reaction is incomplete, and I have a mixture of starting thione and product thiol. How can I drive the conversion to completion?

Answer: Incomplete conversion can be due to an equilibrium between the thione and thiol forms or insufficient reactivity of the converting agent.

Causality:

-

Equilibrium: The thione-thiol tautomerism can establish an equilibrium that lies in favor of the starting thione.[1][4]

-

Reagent Potency: The chosen reagent may not be strong enough to effect a complete conversion under the selected conditions.

-

Steric Hindrance: The thione group might be sterically hindered, making it less accessible to the reagent.

Troubleshooting Strategies:

-

"Trapping" the Thiol: Convert the thiol in situ to a derivative that shifts the equilibrium. For example, alkylation or acylation of the thiol as it is formed will prevent the reverse reaction.

-

Stronger Reagents: Consider using a more potent converting agent. For instance, if a mild reducing agent is ineffective, a stronger one might be necessary (while being mindful of other functional groups).

-

Increased Temperature/Reaction Time: Carefully increasing the reaction temperature or extending the reaction time can sometimes drive the reaction to completion. Monitor the reaction closely to avoid decomposition or the formation of other byproducts.

-

Catalysis: Explore the use of a catalyst that can facilitate the conversion. For example, acid or base catalysis can sometimes shift the tautomeric equilibrium.

Experimental Protocols & Methodologies

To provide a practical context, here are detailed protocols for common procedures aimed at minimizing byproduct formation.

Protocol 1: General Procedure for Thione-to-Thiol Conversion under Inert Atmosphere

This protocol is designed to minimize oxidation to disulfides.

-

Apparatus Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen or argon inlet.

-

Reagent Preparation:

-

Dissolve the thione starting material in a suitable, degassed solvent.

-

Prepare a solution of the converting reagent in a separate, flame-dried flask under an inert atmosphere.

-

-

Reaction Execution:

-

Add the thione solution to the reaction flask and allow the system to be purged with the inert gas for 10-15 minutes.

-

Slowly add the converting reagent solution to the stirred thione solution at the desired temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).[12]

-

-

Work-up:

-

Once the reaction is complete, quench the reaction mixture (if necessary) with a degassed quenching agent.

-

Perform the extraction and purification steps using degassed solvents.

-

Rationale: The meticulous exclusion of oxygen at every step is the cornerstone of this protocol to prevent oxidative dimerization of the thiol product.

Protocol 2: In-Situ Trapping of Thiol as a Thioether

This method is effective for pushing the thione-thiol equilibrium towards the product side.

-

Initial Setup: Follow steps 1 and 2a from Protocol 1.

-

Reagent Addition:

-

To the stirred solution of the thione, add the converting reagent.

-

Immediately following, or concurrently, add a slight excess (1.1 equivalents) of a suitable electrophile (e.g., an alkyl halide).

-

-

Reaction and Monitoring:

-

Maintain the reaction at the optimal temperature and monitor for the disappearance of the starting material and the formation of the thioether product.

-

-

Work-up and Purification:

-

Perform a standard aqueous work-up to remove any remaining reagents and salts.

-

Purify the resulting thioether by column chromatography, crystallization, or distillation.

-

Rationale: By immediately converting the formed thiol into a stable thioether, the reverse reaction to the thione is prevented, thus driving the overall conversion to completion.[8]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key pathways.

Caption: Competing reaction pathways in thione-to-thiol conversions.

Caption: A logical workflow for troubleshooting byproduct formation.

Data Summary: Key Reaction Parameters

| Parameter | Issue | Recommended Action | Rationale |

| Atmosphere | Disulfide Formation | Use N2 or Ar | Prevents oxidation by atmospheric O2. |

| pH | Disulfide Formation | Neutral to slightly acidic | Reduces the concentration of the easily oxidized thiolate.[3] |

| Reagent Purity | Thioether Formation | Use purified reagents | Eliminates electrophilic impurities (e.g., alkyl halides). |

| Temperature | Multiple Byproducts | Optimize (often lower) | Can selectively slow down side reactions more than the desired reaction. |

| Stoichiometry | Thioether/Other Byproducts | Precise control | Avoids excess reagents that could lead to side reactions. |

Conclusion

Minimizing byproduct formation in thione-to-thiol conversions is achievable through a systematic and informed approach. By understanding the potential side reactions, such as oxidation to disulfides and nucleophilic attack leading to thioethers, researchers can implement targeted strategies to enhance the yield and purity of their desired thiol products. The careful control of the reaction atmosphere, pH, temperature, and reagent stoichiometry are paramount to success. This guide provides a foundation for troubleshooting and optimizing these critical transformations.

References

- Thiol-thiol cross-clicking using bromo-ynone reagents - PMC. (2025, July 10).

- Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues - Indian Academy of Sciences.

- Reactions of Thiols - Chemistry Steps.

- 03.02 Reactivity of Thiols and Thiolates - YouTube. (2019, July 11).

- Thiol-ene reaction - Wikipedia.

- Thione–thiol tautomerism of I' and II' - ResearchGate.

- 13.7 Thiols | Organic Chemistry - YouTube. (2021, February 1).

- Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper( ii ) complex - ResearchGate. (2019, March 7).

- Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 matrix. (2025, May 5).

- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks | ACS Macro Letters. (2012, December 14).

- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- Fast and Highly Efficient Solid State Oxidation of Thiols - PMC - NIH.

- Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents | ACS Omega - ACS Publications. (2023, February 28).

- How can I convert an unsaturated lipid alcohol to its counterpart thiol without reduction of double bonds (seen in attached file)? | ResearchGate. (2023, February 25).

- Biochemical methods for monitoring protein thiol redox states in biological systems - PMC.

- Hydrogen-atom tunneling through a very high barrier; spontaneous thiol → thione conversion in thiourea isolated in low-tempera.

- Thiopropyl Resin for the purification of thiol group containing proteins - G-Biosciences. (2024, July 25).

- Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US.

- A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science - RSC Publishing. (2018, August 6).

- Effect of thione—thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues - ResearchGate. (2025, August 6).

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. real.mtak.hu [real.mtak.hu]

- 5. researchgate.net [researchgate.net]

- 6. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

The Crucible of Purity: Validating Fluorinated Heterocycles with Elemental Analysis

A Senior Application Scientist's Guide to Ensuring Accuracy in Pharmaceutical Research

In the landscape of modern drug discovery, fluorinated heterocycles have emerged as a cornerstone of innovation. Their unique physicochemical properties—enhanced metabolic stability, increased lipophilicity, and altered pKa—have led to a surge in their incorporation into new chemical entities.[1][2][3] However, the very characteristics that make these molecules so valuable also present significant challenges in their analysis, particularly in the critical validation of their elemental composition and purity. For researchers, scientists, and drug development professionals, an unwavering confidence in the purity of these compounds is not just a matter of analytical rigor; it is a fundamental prerequisite for advancing a candidate from the bench to the clinic.

This guide provides an in-depth exploration of elemental analysis as a powerful tool for validating the purity of fluorinated heterocycles. Moving beyond a simple recitation of protocols, we will delve into the underlying principles, compare its performance with alternative techniques, and offer field-proven insights to navigate the complexities of fluorine chemistry.

The Indispensable Role of Purity in Drug Development

The journey of a drug from concept to commercialization is a long and arduous one, with purity acting as a constant gatekeeper at every stage. For fluorinated heterocycles, even minute impurities can have profound consequences:

-

Altered Pharmacological Activity: Impurities can possess their own biological activity, leading to off-target effects or a misleading interpretation of structure-activity relationships (SAR).

-

Toxicity: An uncharacterized impurity could be toxic, posing a significant safety risk in preclinical and clinical studies.

-

Inaccurate Dosage: The presence of impurities leads to an overestimation of the active pharmaceutical ingredient (API), resulting in incorrect dosing and potentially compromising the integrity of clinical trial data.

-

Regulatory Scrutiny: Regulatory bodies like the FDA demand rigorous characterization and purity assessment of all new chemical entities.[1]

Therefore, the accurate determination of elemental composition is not merely a checkbox in a checklist but a foundational pillar of drug development.

Elemental Analysis: A Fundamental Truth in a Complex World

Elemental analysis, particularly through combustion analysis, provides a direct measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. For fluorinated compounds, this technique has been adapted to handle the aggressive nature of fluorine.

The Combustion Principle: From Sample to Signal

The core of the technique involves the complete combustion of a precisely weighed sample in a high-temperature furnace, typically in the presence of a pure oxygen stream.[4] The resulting combustion gases are then passed through a series of traps and catalysts to convert them into simple, detectable molecules (e.g., CO2, H2O, N2). For halogen-containing compounds, including fluorinated heterocycles, the process is modified to capture the resulting hydrogen fluoride (HF).

A common and robust method for fluorine determination is Combustion Ion Chromatography (CIC) .[5][6] In this approach, the gaseous combustion products are passed into an aqueous absorption solution. The resulting fluoride ions are then quantified with high sensitivity and selectivity by ion chromatography.[5][6][7] This method is recognized by standard bodies such as ASTM in their D7359-18 standard test method.[8][9][10]

Diagram: Workflow for Purity Validation of Fluorinated Heterocycles

Caption: A typical workflow for the purity validation of a newly synthesized fluorinated heterocycle.

Causality in Experimental Choices: Taming the Tiger

The high reactivity of fluorine necessitates specific considerations in the experimental setup to ensure accurate and reproducible results.[11][12][13]

-

Specialized Reagents: During combustion, fluorine can react with the quartz reactor walls and catalysts, leading to inaccurate readings and damage to the instrument. To mitigate this, specialized adsorbents like FluoAdso™, a mixture of different oxides, are placed in the combustion reactor.[4] This material preferentially reacts with the fluorine compounds, protecting the analytical system.[4]

-

Optimized Combustion Temperature: The furnace temperature must be high enough to ensure complete combustion of the often-stable fluorinated compounds, typically around 1000°C.[7]

-

Inert Gas Carrier: A steady flow of an inert gas, such as helium or argon, is crucial to carry the combustion products through the analytical train without further reaction.[4]

A Comparative Analysis: Elemental Analysis vs. Other Techniques

While elemental analysis provides a fundamental measure of purity, it is most powerful when used in conjunction with other analytical techniques. Each method offers a unique perspective on the sample's integrity.

| Technique | Principle | Information Provided | Strengths | Limitations |

| Elemental Analysis | Combustion and detection of elemental composition. | Mass percentage of C, H, N, S, and halogens. | Provides fundamental, quantitative data on elemental composition. High accuracy and precision. | Does not provide structural information or identify specific impurities. |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Nuclear magnetic resonance of atomic nuclei. | Detailed structural information, identification of functional groups, and relative quantification of components. | Excellent for structural elucidation and identification of impurities with different chemical shifts. ¹⁹F NMR is particularly powerful for fluorinated compounds.[14][15] | Can be less sensitive for detecting low-level impurities. Quantitative accuracy can be challenging without proper standards. |

| HPLC/UPLC | Chromatographic separation based on polarity. | Number and relative abundance of components in a mixture. Purity assessment based on peak area. | High sensitivity for detecting and quantifying impurities. Widely applicable and robust. | Does not provide structural information on its own. Requires a chromophore for UV detection. |

| Mass Spectrometry (HRMS) | Ionization and mass-to-charge ratio analysis. | Precise molecular weight and elemental formula determination. | Extremely sensitive for detecting and identifying impurities, even at trace levels. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. | Can be difficult to quantify without appropriate standards. Ionization efficiency can vary between compounds. |

The Synergy of Techniques: A self-validating system for purity assessment relies on the convergence of data from multiple, orthogonal techniques. For instance, a high-purity result from HPLC is corroborated by elemental analysis data that falls within the acceptable range (typically ±0.4% of the theoretical value) and an NMR spectrum that is free of significant impurity signals.[16]

Experimental Protocol: Elemental Analysis of a Fluorinated Heterocycle via CIC

This protocol outlines the key steps for determining the fluorine content in a novel fluorinated heterocyclic compound using Combustion Ion Chromatography.

Instrumentation:

-

Combustion Elemental Analyzer equipped for halogen analysis.

-

Ion Chromatography system with a conductivity detector and an appropriate anion-exchange column.

-

Autosampler for automated sample introduction.

Reagents and Materials:

-

High-purity oxygen (99.995% or higher).

-

Inert carrier gas (Helium or Argon, 99.999% or higher).

-

Deionized water (18.2 MΩ·cm).

-

Certified fluoride standard solution for IC calibration.

-

Tin capsules for solid samples or appropriate vials for liquid samples.

-

Specialized fluorine adsorbent (e.g., FluoAdso™).

Procedure:

-

System Preparation and Calibration:

-

Ensure the combustion furnace has reached the optimal temperature (e.g., 1000°C).

-

Pack the combustion tube with the appropriate catalysts and fluorine adsorbent according to the manufacturer's instructions. The adsorbent is placed in the hot zone to effectively capture fluorine.[4]

-

Calibrate the Ion Chromatograph using a series of known concentration fluoride standards to generate a calibration curve.

-

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of the fluorinated heterocyclic sample into a tin capsule. The exact weight is critical for accurate percentage calculation.

-

For volatile liquid samples, weigh the sample in a sealed vial.

-

Prepare a blank sample (empty tin capsule) to determine the system background.

-

-

Combustion and Analysis:

-

Introduce the sample into the combustion furnace via the autosampler. The sample undergoes rapid and complete combustion in the oxygen-rich atmosphere.[4]

-

The resulting gases, including HF, are carried by the inert gas stream to the absorption module where they are dissolved in deionized water.

-

The aqueous solution is then automatically injected into the Ion Chromatograph.

-

-

Data Acquisition and Interpretation:

-

The IC system separates the fluoride ions from other potential anions.

-

The conductivity detector measures the concentration of fluoride ions based on the pre-established calibration curve.

-

The software calculates the percentage of fluorine in the original sample based on the measured concentration and the initial sample weight.

-

-

Validation and Acceptance Criteria:

-

The experimental percentage of fluorine should be within ±0.4% of the theoretical value calculated from the compound's molecular formula.[16]

-

Analyze a certified reference material with a known fluorine content to verify the accuracy and precision of the entire system.

-

Diagram: Logical Relationship of Purity Validation Techniques

Caption: Interrelation of analytical techniques for comprehensive purity validation.

Conclusion: A Foundation of Confidence

In the high-stakes arena of pharmaceutical development, there is no room for ambiguity. The purity of a fluorinated heterocycle is not a trivial detail but a critical parameter that dictates its potential as a therapeutic agent. Elemental analysis, when performed with a thorough understanding of the underlying chemistry and in concert with other orthogonal techniques, provides an unassailable foundation of confidence. By embracing a multi-faceted approach to purity validation, researchers can ensure the integrity of their data, accelerate the drug development process, and ultimately, bring safer and more effective medicines to patients.

References

- Thermo Fisher Scientific. (n.d.). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.

- Jessup, R. S., McCulloh, K. E., & Moore, G. E. (1951). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. Journal of Research of the National Bureau of Standards, 46(2), 105–115.

-

Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]

-

American Chemical Society. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

-

ASTM International. (2018). Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC) (ASTM D7359-18). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

ASTM International. (2018). Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). Retrieved from [Link]

- Glos, A., Trzcińska, A., Ruszczyńska, A., & Bulska, E. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. Molecules, 26(12), 3625.

-

EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). Retrieved from [Link]

- Ielo, L., & Pace, V. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(4), 1686.

- L'vov, B. V. (1970). Combustion of Hydrogen and Hydrocarbons in Fluorine.

-

ProQuest. (n.d.). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Fluorinated Heterocycles. Retrieved from [Link]

-

Analytik Jena. (n.d.). ASTM D7359. Retrieved from [Link]

- Chen, J., et al. (2022). Recent Advances in Synthetic Methodologies to Form C-¹⁸F Bonds. Frontiers in Chemistry, 10, 869123.

- Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(30), 6143-6178.

Sources

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. metrohm.com [metrohm.com]

- 6. eag.com [eag.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. store.astm.org [store.astm.org]

- 9. img.antpedia.com [img.antpedia.com]

- 10. ASTM D7359 - Analytik Jena [analytik-jena.com]

- 11. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]

- 14. collectionscanada.ca [collectionscanada.ca]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.